molecular formula C10H10N2O3 B13869839 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid

Cat. No.: B13869839
M. Wt: 206.20 g/mol
InChI Key: JZDRRKCONLGYQU-UHFFFAOYSA-N
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Description

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is a pyridine derivative featuring a cyano group at the 5-position, a propyloxy substituent at the 6-position, and a carboxylic acid moiety at the 3-position. This compound belongs to the broader class of pyridinecarboxylic acids, which are widely studied for their biological and chemical properties, including applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyano-6-propoxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-3-15-9-7(5-11)4-8(6-12-9)10(13)14/h4,6H,2-3H2,1H3,(H,13,14)

InChI Key

JZDRRKCONLGYQU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the pyridine ring. This process typically involves the reaction of cyanoacetic acid with a suitable amine under controlled conditions . Another method involves the use of montmorillonite K10 clay as a catalyst in a one-pot multi-component reaction, which allows for the efficient formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The propyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinecarboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridinecarboxylic Acids

Substituent Position and Electronic Effects

The position and nature of substituents on pyridinecarboxylic acids significantly influence their chemical behavior. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Features Reference
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid 5-CN, 6-OPr, 3-COOH Combines strong electron-withdrawing (CN, COOH) and moderate electron-donating (OPr) groups. Hypothesized to exhibit polarity-driven solubility and potential for hydrogen bonding .
3-Pyridinecarboxylic acid (Niacin) 3-COOH Simplest form; widely used as Vitamin B3. Lacks substituents, leading to lower steric hindrance and higher metabolic compatibility .
5-Chloro-3-pyridinecarboxylic acid 5-Cl, 3-COOH Chlorine substituent enhances lipophilicity compared to cyano or methyl groups. Used in coordination chemistry and synthesis .
5-Methylpyridine-3-carboxylic acid 5-CH3, 3-COOH Methyl group increases hydrophobicity, potentially improving membrane permeability in drug design .
6-Chloro-2-pyridinecarboxylic acid 6-Cl, 2-COOH Carboxylic acid at 2-position alters hydrogen-bonding capacity and metal-chelating properties .

Physicochemical Properties

  • Solubility : The carboxylic acid group at the 3-position enhances water solubility, while the propyloxy chain may moderately increase lipophilicity. This balance could make the compound suitable for formulations requiring both aqueous and lipid compatibility.
  • Stability: Cyano groups are generally stable under acidic conditions but may hydrolyze to amides or carboxylic acids under basic conditions, depending on the environment .

Biological Activity

5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This compound is characterized by the presence of a cyano group and a propyloxy substituent, which contribute to its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : Approximately 194.20 g/mol
  • Functional Groups : Cyano group, propyloxy group, carboxylic acid

Research indicates that this compound may exert its biological effects through interactions with various biological macromolecules, including proteins and nucleic acids. Molecular docking studies have identified potential binding sites on target proteins, suggesting mechanisms by which this compound may inhibit cancer progression and possess antimicrobial properties.

Biological Activities

The compound has been studied for several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the cyano group is particularly significant as nitrile-containing compounds are known for their pharmacological properties, including anti-inflammatory and anti-tumor activities.
  • Anticancer Properties : Similar compounds have shown inhibition against various enzymes and pathways involved in cancer progression. The unique combination of functional groups in this compound enhances its solubility and biological activity, making it a candidate for further research in medicinal chemistry.

Case Studies

  • Antibacterial Screening : In vitro studies have demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to established antibiotics .
  • Biofilm Inhibition : The compound has shown moderate to good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE). For instance, biofilm minimum inhibitory concentration (MBIC) values ranged from 62.216 to 124.432 μg/mL against MRSA, highlighting its potential as an antibiofilm agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
This compound Cyano group at position 5; propyloxy at position 6Antimicrobial, anticancer
5-Cyano-2-pyridinecarboxylic acid Cyano group at position 5; carboxylic acidAntimicrobial
6-(Propyloxy)-3-pyridinecarboxylic acid Propyloxy group at position 6; carboxylic acidPotential herbicide
3-Pyridinecarboxylic acid, 5-cyano-6-(trifluoromethyl) Trifluoromethyl group instead of propyloxyInhibitory effects on enzymes

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for evaluating its safety and efficacy in therapeutic applications. Initial studies suggest favorable absorption characteristics, but further research is needed to establish comprehensive safety data.

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